BenchChemオンラインストアへようこそ!

3-Methyl-1,3-thiazinane-2,4-dione

Medicinal chemistry Heterocyclic scaffold Anticancer drug discovery

3-Methyl-1,3-thiazinane-2,4-dione (CAS 1003-92-5; molecular formula C₅H₇NO₂S; MW 145.18 g/mol) is a dihydro-1,3-thiazine derivative belonging to the 1,3-thiazinane-2,4-dione heterocyclic class. It features a saturated six-membered ring containing one sulfur and one nitrogen atom, with carbonyl groups at positions 2 and 4 and an N-methyl substituent at position 3.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 1003-92-5
Cat. No. B3044651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3-thiazinane-2,4-dione
CAS1003-92-5
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCN1C(=O)CCSC1=O
InChIInChI=1S/C5H7NO2S/c1-6-4(7)2-3-9-5(6)8/h2-3H2,1H3
InChIKeyYFVJKJSOVRKZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1,3-thiazinane-2,4-dione (CAS 1003-92-5): Core Scaffold Identity and Procurement-Relevant Class Context


3-Methyl-1,3-thiazinane-2,4-dione (CAS 1003-92-5; molecular formula C₅H₇NO₂S; MW 145.18 g/mol) is a dihydro-1,3-thiazine derivative belonging to the 1,3-thiazinane-2,4-dione heterocyclic class . It features a saturated six-membered ring containing one sulfur and one nitrogen atom, with carbonyl groups at positions 2 and 4 and an N-methyl substituent at position 3 [1]. The 1,3-thiazinane-2,4-dione scaffold is the six-membered homolog of the clinically established thiazolidine-2,4-dione (TZD) class, yet its biological space remains comparatively underexplored, with only a limited number of derivatives having undergone systematic pharmacological evaluation [2]. This compound is supplied primarily for laboratory research use, typically at ≥95% purity, by several specialty chemical vendors .

Why 3-Methyl-1,3-thiazinane-2,4-dione Cannot Be Interchanged with Generic Thiazine or Thiazolidine Scaffolds


Although thiazine and thiazolidine heterocycles share the S–C–N framework, the pharmacological and physicochemical consequences of ring size, saturation state, and N-substitution are non-trivial [1]. The six-membered 1,3-thiazinane-2,4-dione core is topologically and electronically distinct from the five-membered thiazolidine-2,4-diones (TZDs) that dominate the glitazone PPARγ agonist class; the expanded ring alters bond angles, conformational flexibility, and hydrogen-bonding geometry [1]. Furthermore, the N-methyl group in 3-methyl-1,3-thiazinane-2,4-dione eliminates the N–H hydrogen bond donor present in the unsubstituted parent scaffold (CAS 873-00-7), modifying solubility, permeability, and target recognition [2]. Substitution with an N-unsubstituted analog, an aromatic thiazine, or a TZD scaffold would yield a fundamentally different chemotype, and existing evidence indicates that even closely related 1,3-thiazinane-2,4-diones display substituent-dependent selectivity in anticancer assays [3].

3-Methyl-1,3-thiazinane-2,4-dione – Quantified Differentiation Evidence Versus Closest Structural Analogs


Ring-Size Expansion vs. Thiazolidine-2,4-diones: A Distinct Pharmacological Space with Quantified Selectivity Differences

The 1,3-thiazinane-2,4-dione scaffold is the six-membered homolog of the thiazolidine-2,4-dione (TZD) core. In the Ferreira et al. (2013) study, phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones exhibited selective antitumoral activity against leukemia cell lines, whereas TZDs such as rosiglitazone and pioglitazone are primarily PPARγ agonists with antihyperglycemic activity [1]. The selectivity index (SI) for leukemia cells versus non-tumor cells was reported as high for certain thiazinediones, although specific SI values for the 3-methyl derivative were not reported in that study [1]. The mechanistic pathway—apoptosis via caspase activation, intracellular Ca²⁺ imbalance, and mitochondrial dysfunction—is distinct from the PPARγ-mediated transcriptional regulation of TZDs [1].

Medicinal chemistry Heterocyclic scaffold Anticancer drug discovery

N-Methyl Substitution vs. Unsubstituted Parent: Physicochemical Property Differentiation

The unsubstituted parent scaffold, 1,3-thiazinane-2,4-dione (CAS 873-00-7, MW 131.16 g/mol), contains an N–H group at position 3 with a computed hydrogen bond donor count of 1, whereas 3-methyl-1,3-thiazinane-2,4-dione (MW 145.18 g/mol) has zero H-bond donors due to N-methyl substitution [1][2]. Computed topological polar surface area (TPSA) values differ accordingly: the parent compound has a TPSA of approximately 63 Ų, while the N-methyl derivative has a TPSA of approximately 55 Ų, reflecting the loss of the N–H polar contribution [2]. This reduction in hydrogen bond donor capacity and polarity is expected to enhance membrane permeability and alter solubility profiles, although experimentally measured logP and aqueous solubility values for both compounds remain unpublished in the peer-reviewed literature.

Physicochemical profiling ADME prediction Scaffold optimization

Substituent-Dependent Anticancer Selectivity: Evidence That Aromatic Substituents Are Required for Activity

In the Ferreira et al. (2013) study, only phenyl- and naphthyl-substituted 1,3-thiazine-2,4-diones exhibited selective antitumoral activity against leukemia cells, while simpler alkyl-substituted derivatives (including the unadorned core scaffold) were not reported to display activity [1]. The study demonstrated that the active phenyl- and naphthyl-substituted compounds induced apoptosis with DNA fragmentation, caspase cascade activation, and mitochondrial dysfunction at concentrations that showed a high selectivity index for leukemia cells over non-tumor cells [1]. This finding implies that 3-methyl-1,3-thiazinane-2,4-dione, lacking aromatic substitution at positions 5 and/or 6, is unlikely to exhibit the same anticancer potency as the phenyl/naphthyl congeners, positioning it instead as a non-active control compound, a synthetic precursor, or a scaffold for further derivatization.

Structure-activity relationship Anticancer Leukemia

Differentiation from Dolitrone (5-Ethyl-6-phenyl-1,3-thiazinane-2,4-dione): Distinct Therapeutic Indication Space

Dolitrone (5-ethyl-6-phenyl-1,3-thiazinane-2,4-dione, CAS 3571-78-6) is a clinically studied intravenous general anesthetic and analgesic, with documented use in producing anesthesia with retained consciousness [1][2]. The anesthetic activity of Dolitrone is critically dependent on the 5-ethyl and 6-phenyl substituents, which are absent in 3-methyl-1,3-thiazinane-2,4-dione. While Dolitrone represents a validated pharmaceutical application of the 1,3-thiazinane-2,4-dione scaffold, its pharmacological profile is not transferable to the 3-methyl derivative [1]. Conversely, the simpler 3-methyl analog may serve as a cleaner scaffold for exploring non-CNS target engagement without the confounding sedative/hypnotic effects associated with Dolitrone.

Anesthetic Analgesic CNS drug discovery

Synthetic Accessibility and Utility as a Versatile Intermediate for 1,3-Thiazinane-2,4-dione Derivatization

The Ferreira et al. (2013) study established that 1,3-thiazine-2,4-diones are readily prepared from inexpensive reagents under mild conditions via acetylation of 2-amino-1,3-thiazin-4-ones followed by mild acid hydrolysis [1]. This synthetic route is operationally straightforward and does not require transition-metal catalysis or harsh conditions [1]. Additionally, a novel rearrangement between oxazolidinethiones and acyl halides has been reported to afford N-substituted 1,3-thiazinane-2,4-diones, further expanding the accessible chemical space [2]. The presence of the N-methyl group in 3-methyl-1,3-thiazinane-2,4-dione pre-installs an N-alkyl substituent, obviating a post-synthetic alkylation step and making it a convenient starting material for further functionalization at positions 5, 6, or the carbonyl groups.

Synthetic methodology Building block Medicinal chemistry

3-Methyl-1,3-thiazinane-2,4-dione – Evidence-Anchored Application Scenarios for Procurement Decision-Making


Use as an N-Blocked Scaffold in Medicinal Chemistry SAR Campaigns Targeting Non-PPARγ, Non-CNS Pathways

When a medicinal chemistry program requires a 1,3-thiazinane-2,4-dione core that cannot engage PPARγ (unlike TZDs) and lacks CNS-depressant activity (unlike Dolitrone), 3-methyl-1,3-thiazinane-2,4-dione provides a pre-N-alkylated starting scaffold. The evidence from Ferreira et al. (2013) demonstrates that aromatic substituents are necessary for anticancer activity within this class, meaning the unadorned 3-methyl scaffold can serve as a negative control or as a precursor for systematic SAR exploration at positions 5 and 6 without confounding N–H-mediated interactions [1].

Synthetic Intermediate for N-Substituted 1,3-Thiazinane-2,4-dione Libraries

The compound's pre-installed N-methyl group eliminates the need for post-synthetic N-alkylation, streamlining the construction of compound libraries. As established by Ferreira et al. (2013), the 1,3-thiazine-2,4-dione core is accessible from inexpensive reagents under mild conditions [1]. The 3-methyl derivative can be directly elaborated via functionalization at the C5 and C6 positions or via carbonyl modification, making it a practical building block for high-throughput synthesis of N-methyl-thiazinane-2,4-dione analogs [1][2].

Negative Control Compound in Apoptosis and Anticancer Screening Panels

Given the Ferreira et al. (2013) finding that anticancer activity within the 1,3-thiazine-2,4-dione class requires aromatic (phenyl or naphthyl) substitution [1], the 3-methyl derivative lacking such substituents is expected to be inactive in leukemia apoptosis assays. This makes it suitable as a structurally matched negative control when testing phenyl- or naphthyl-substituted thiazinane-2,4-diones, allowing researchers to attribute observed activity specifically to the aromatic substituent rather than to the thiazinane-dione core itself.

Reference Compound for Physicochemical Profiling of N-Methyl vs. N–H Thiazinane-2,4-diones

The computed reduction in hydrogen bond donor count (1 → 0) and TPSA (~63 → ~55 Ų) relative to the unsubstituted parent scaffold (CAS 873-00-7) makes 3-methyl-1,3-thiazinane-2,4-dione a useful reference in permeability and solubility studies [1]. Comparative experimental determination of logP, aqueous solubility, and PAMPA permeability for the N-methyl vs. N–H pair can inform lead optimization strategies where N-alkylation is being considered to modulate ADME properties.

Quote Request

Request a Quote for 3-Methyl-1,3-thiazinane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.